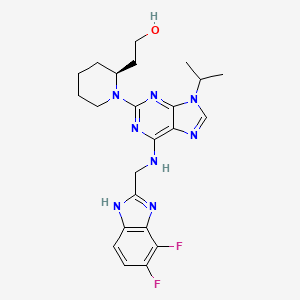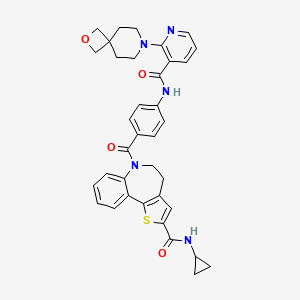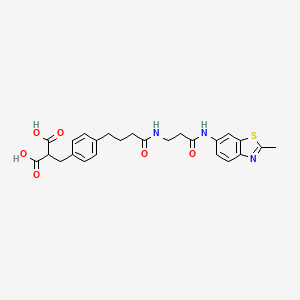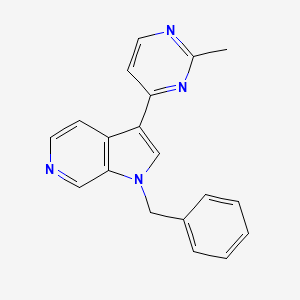
AZ-Dyrk1B-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZ Dyrk1B 33 est un inhibiteur puissant et sélectif de l'enzyme kinase à double spécificité régulée par la phosphorylation de la tyrosine 1B (DYRK1B). Ce composé est reconnu pour sa grande spécificité et son efficacité à inhiber la DYRK1B, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans l'étude des processus cellulaires et des mécanismes de la maladie .
Applications De Recherche Scientifique
AZ Dyrk1B 33 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding cellular processes regulated by DYRK1B, such as cell differentiation and proliferation.
Medicine: Investigated for its potential therapeutic effects in diseases where DYRK1B is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DYRK1B.
Mécanisme D'action
Target of Action
AZ-Dyrk1B-33 is a potent and selective inhibitor of the Dyrk1B kinase . Dyrk1B belongs to the DYRK family within the CMGC (CDK, MAPK, GSK, and CLK) superfamily of protein kinases . It is highly expressed in skeletal muscle and the testes, and plays roles in the differentiation of these cells .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Dyrk1B . It shows inhibition of phosphorylation of Dyrk pS421 in cells . It displays distinct cellular effects when compared to DYRK1B knockdown through siRNA .
Biochemical Pathways
The inhibition of DYRK1B by this compound affects the FOXO1 signaling pathway . Specifically, FOXO1 signaling is enhanced due to the suppression of FOXO1Ser329phosphorylation in the presence of the DYRK1B inhibitor . This suggests that DYRK1B regulates CD4 T cell differentiation through FOXO1 phosphorylation .
Pharmacokinetics
HCl and to 100 mM in DMSO . This suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
This compound has been shown to suppress inflammation in a murine contact hypersensitivity (CHS) model of allergic contact dermatitis (ACD) . Mice treated with this compound showed reduced ear inflammation . In addition, a significant reduction of Th1 and Th17 cells in the regional lymph node upon DYRK1B inhibition was observed .
Analyse Biochimique
Biochemical Properties
AZ-Dyrk1B-33 interacts with the Dyrk1B kinase, a member of the CMGC (CDK, MAPK, GSK, and CLK) superfamily of protein kinases . It acts as an ATP-competitive inhibitor, demonstrating distinct cellular effects when compared to DYRK1B knockdown through siRNA .
Cellular Effects
This compound has been shown to suppress inflammation in allergic contact dermatitis models and Th1/Th17 immune responses . It reduces ear inflammation and significantly reduces Th1 and Th17 cells in the regional lymph node .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the Dyrk1B kinase . This inhibition suppresses Th1 and Th17 differentiation and promotes regulatory T cells (Treg) differentiation . The mechanism involves enhancing FOXO1 signaling due to the suppression of FOXO1Ser329phosphorylation .
Temporal Effects in Laboratory Settings
It has been shown to demonstrate cellular in vitro activity .
Dosage Effects in Animal Models
In a murine contact hypersensitivity model of allergic contact dermatitis, mice treated with this compound showed reduced ear inflammation
Metabolic Pathways
It is known to interact with the Dyrk1B kinase, suggesting it may be involved in pathways regulated by this kinase .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely to be found in locations where its target kinase, Dyrk1B, is active .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d'AZ Dyrk1B 33 implique plusieurs étapes, en commençant par la préparation de la structure de base, qui est un dérivé de pyrrolo[2,3-c]pyridine. Les étapes clés comprennent :
Formation du noyau pyrrolo[2,3-c]pyridine : Ceci est réalisé par une série de réactions de cyclisation.
Réactions de substitution : Introduction de divers substituants dans la structure de base pour améliorer la spécificité et la puissance.
Méthodes de production industrielle
La production industrielle d'AZ Dyrk1B 33 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en masse : Réactions chimiques à grande échelle dans des conditions contrôlées.
Purification et contrôle de la qualité : S'assurer que le composé répond aux normes de pureté et de qualité requises grâce à des tests rigoureux et à une validation.
Analyse Des Réactions Chimiques
Types de réactions
AZ Dyrk1B 33 subit principalement des réactions de substitution en raison de la présence de sites réactifs sur son noyau pyrrolo[2,3-c]pyridine. Ces réactions comprennent :
Substitution nucléophile : Introduction de nucléophiles pour remplacer les substituants existants.
Substitution électrophile : Addition d'électrophiles à la structure de base.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Nucléophiles : Tels que les amines et les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions sont des dérivés d'AZ Dyrk1B 33 avec des substituants modifiés, qui peuvent être utilisés pour étudier la relation structure-activité et améliorer l'efficacité du composé .
Applications de la recherche scientifique
AZ Dyrk1B 33 a une large gamme d'applications dans la recherche scientifique, y compris :
Chimie : Utilisé comme outil pour étudier l'inhibition des enzymes et les mécanismes réactionnels.
Biologie : Aide à comprendre les processus cellulaires régulés par DYRK1B, tels que la différenciation et la prolifération cellulaires.
Médecine : Investigé pour ses effets thérapeutiques potentiels dans les maladies où DYRK1B est impliqué, telles que le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant DYRK1B.
Mécanisme d'action
AZ Dyrk1B 33 exerce ses effets en inhibant sélectivement l'activité kinase de DYRK1B. Le composé se lie au site de liaison à l'ATP de DYRK1B, empêchant la phosphorylation des protéines cibles. Cette inhibition perturbe les voies de signalisation régulées par DYRK1B, conduisant à des processus cellulaires modifiés tels qu'une prolifération cellulaire réduite et une augmentation de l'apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
AZ 191 : Un autre inhibiteur sélectif de DYRK1B avec une puissance similaire mais des profils de sélectivité différents.
VER-239353 : Exhibe une puissance nanomolaire faible contre à la fois DYRK1A et DYRK1B, avec une grande sélectivité.
Unicité
AZ Dyrk1B 33 est unique en raison de sa grande sélectivité pour DYRK1B par rapport aux autres kinases, ce qui en fait un outil précieux pour étudier les voies spécifiques à DYRK1B sans effets hors cible. Ses effets cellulaires distincts par rapport à l'abattage de DYRK1B par l'ARNsi mettent en évidence sa spécificité et son efficacité .
Propriétés
IUPAC Name |
1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUSHJQJWKYTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
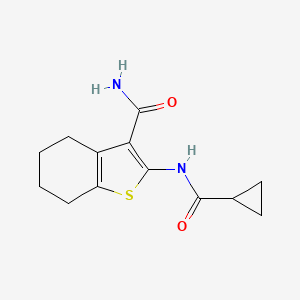
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)


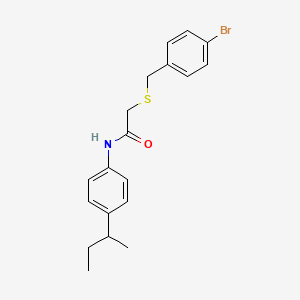
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)

